Product packaging for Gold trinitrate(Cat. No.:CAS No. 13464-77-2)

Gold trinitrate

Cat. No.: B077372
CAS No.: 13464-77-2
M. Wt: 382.98 g/mol
InChI Key: ZVUZTTDXWACDHD-UHFFFAOYSA-N
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Description

Gold trinitrate, a less common but highly significant gold(III) salt, serves as a potent precursor in advanced materials science and catalysis research. Its primary research value lies in the synthesis of gold-based nanomaterials and the deposition of gold coatings via wet-chemical methods. Unlike the more prevalent gold(III) chloride, the nitrate anion can influence reaction kinetics and decomposition pathways, offering researchers a alternative route for controlling the morphology and properties of resulting gold nanostructures, such as nanoparticles, nanowires, and thin films. In catalysis, this compound is investigated as a soluble source of gold for the preparation of supported gold catalysts, which are critical for oxidation reactions, carbon-carbon bond coupling, and environmental remediation processes like low-temperature CO oxidation. The compound's mechanism of action in these applications typically involves its thermal or chemical reduction to elemental gold (Au⁰) or its direct participation as a Lewis acid catalyst. Researchers also utilize this compound in electroplating studies and for the functionalization of surfaces to create conductive or sensing interfaces. This reagent is offered as a high-purity solid to ensure reproducible results in these sensitive applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuN3O9 B077372 Gold trinitrate CAS No. 13464-77-2

Properties

IUPAC Name

gold(3+);trinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.3NO3/c;3*2-1(3)4/q+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUZTTDXWACDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158841
Record name Gold trinitrate
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Molecular Weight

382.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13464-77-2
Record name Gold trinitrate
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Record name Gold trinitrate
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Record name Gold trinitrate
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Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of Gold(III) Nitrate (B79036) Species

The direct synthesis of gold(III) nitrate and its related acidic forms is a fundamental aspect of gold chemistry, providing key precursors for further reactions.

Preparation of Anhydrous Gold(III) Nitrate (Au(NO₃)₃) via Controlled Reaction Pathways

The synthesis of simple, anhydrous gold(III) nitrate, Au(NO₃)₃, has been a subject of investigation. An early report suggested its formation from the reaction of gold oxide with dinitrogen pentoxide. wikipedia.orgwikipedia.org However, subsequent studies clarified that this reaction actually produces nitronium tetranitratoaurate, (NO₂)[Au(NO₃)₄]. wikipedia.orgwikipedia.org

The direct synthesis of Au(NO₃)₃ remains challenging due to its instability. One explored method involves the reaction of finely divided gold powder with concentrated nitric acid at elevated temperatures (80–100°C). The resulting gold(III) nitrate is unstable and can decompose. Another approach involves dissolving gold(III) oxide powder in concentrated nitric acid. d-nb.info

Table 1: Synthesis of Anhydrous Gold(III) Nitrate

Precursor 1 Precursor 2 Conditions Product Reference
Gold Powder Concentrated Nitric Acid 80–100°C Au(NO₃)₃
Gold(III) Oxide Concentrated Nitric Acid - Au(NO₃)₃ d-nb.info
Gold Oxide Dinitrogen Pentoxide - (NO₂)[Au(NO₃)₄] wikipedia.orgwikipedia.org

Synthesis of Nitratoauric Acid (HAu(NO₃)₄) and its Hydrated Forms

Nitratoauric acid, also known as hydrogen tetranitratoaurate(III), is a key intermediate in gold processing. wikipedia.orgnucleos.comnucleos.comdbpedia.org It is typically prepared by reacting gold(III) hydroxide (B78521) with concentrated nitric acid at 100°C. wikipedia.orgwikipedia.orgnucleos.comnucleos.com This process yields the trihydrate form, HAu(NO₃)₄·3H₂O, which can be more accurately represented as H₅O₂[Au(NO₃)₄]·H₂O. wikipedia.orgdbpedia.orgresearchgate.net Yellow single crystals of this compound can be grown by cooling a solution of Au(OH)₃ in concentrated nitric acid. researchgate.net The trihydrate decomposes to the monohydrate at 72°C and further to auric oxide at 203°C. wikipedia.org

Table 2: Synthesis of Nitratoauric Acid

Precursor 1 Precursor 2 Temperature Product Reference
Gold(III) Hydroxide Concentrated Nitric Acid 100°C HAu(NO₃)₄·3H₂O wikipedia.orgwikipedia.orgnucleos.comnucleos.com

Synthesis of Gold(III) Nitrate Coordination Complexes

The coordination chemistry of gold(III) nitrate is rich, with various ligands forming stable complexes. These complexes are often more stable than the simple nitrate salt.

Formation of Ammine Gold(III) Nitrate Complexes (e.g., Au(NH₃)₄(NO₃)₃)

Tetraamminegold(III) nitrate, Au(NH₃)₄₃, is a known ammine complex of gold(III) nitrate. wikipedia.org It can be synthesized by adding ammonium (B1175870) nitrate to a solution of chloroauric acid. wikipedia.org This complex is notable as its hydrolysis can lead to the formation of fulminating gold. wikipedia.org The tetraamminegold(III) ion has been a subject of studies concerning its stability and acid dissociation. researchgate.net

Table 3: Synthesis of Tetraamminegold(III) Nitrate

Precursor 1 Precursor 2 Product Reference
Chloroauric Acid Ammonium Nitrate Au(NH₃)₄₃ wikipedia.org

Synthesis of Dichloro(ethylenediamine)gold(III) Nitrate and Analogous Ligand Substitution Products

The synthesis of dichloro(ethylenediamine)gold(III) nitrate, [Au(en)Cl₂]NO₃, demonstrates a ligand substitution approach. nih.gov This complex is prepared by reacting sodium tetrachloroaurate(III) dihydrate with ethylenediamine (B42938) in absolute ethanol. nih.gov Subsequent addition of silver nitrate results in the precipitation of silver chloride and the formation of the desired nitrate salt. nih.gov The initial goal of this reaction was to replace all chloride ligands, but under the reported conditions, only the chloride anion was exchanged for nitrate. nih.gov

Table 4: Synthesis of Dichloro(ethylenediamine)gold(III) Nitrate

Gold Precursor Ligand Reagent Solvent Product Reference
Na[AuCl₄]·2H₂O Ethylenediamine AgNO₃ Absolute Ethanol [Au(en)Cl₂]NO₃ nih.gov

Solid-State Synthesis Approaches for Gold(III) Nitrates and Related Salts (e.g., K[Au(NO₃)₄])

Solid-state synthesis provides a route to various gold(III) nitrate salts. Potassium tetranitratoaurate(III), K[Au(NO₃)₄], can be formed by the reaction of nitratoauric acid with potassium nitrate at 0°C. wikipedia.orgwikipedia.orgnucleos.comnucleos.com A three-dimensional X-ray crystal structure analysis has confirmed that this compound consists of discrete K⁺ and [Au(NO₃)₄]⁻ ions. capes.gov.br

Another related compound, nitronium tetranitratoaurate(III), (NO₂)[Au(NO₃)₄], is synthesized from the reaction of elemental gold with dinitrogen pentoxide (N₂O₅). researchgate.netresearchgate.net This reaction yields yellow single crystals where the charge is compensated by linear NO₂⁺ ions. researchgate.netresearchgate.net

Table 5: Solid-State Synthesis of Gold(III) Nitrate Salts

Precursor 1 Precursor 2 Temperature Product Reference
HAu(NO₃)₄ KNO₃ 0°C K[Au(NO₃)₄] wikipedia.orgwikipedia.orgnucleos.comnucleos.com
Elemental Gold N₂O₅ - (NO₂)[Au(NO₃)₄] researchgate.netresearchgate.net

Gold(III) Nitrate as a Precursor in Advanced Material Synthesis

Gold(III) nitrate serves as a valuable starting material for creating advanced gold-based materials. Its role as a precursor is critical in processes where purity and specific nanoscale morphologies are desired. Unlike chloride-based gold precursors, such as chloroauric acid (HAuCl₄), gold(III) nitrate provides a chloride-free source of Au(III) ions. This characteristic is advantageous as it prevents the incorporation of chloride impurities, which can poison catalyst surfaces or alter the electronic and optical properties of the final material. d-nb.info

Role in the Production of Ultra High Purity Gold Compounds

Nitrate compounds are recognized as excellent precursors for the production of ultra-high purity materials. americanelements.comamericanelements.com This is largely because metal nitrates typically decompose at lower temperatures compared to other common metal salts and can be part of combustion sol-gel syntheses. researchgate.netrsc.org The decomposition of gold(III) nitrate yields metallic gold and gaseous nitrogen oxides and oxygen, which can be easily removed from the system. This clean decomposition pathway avoids the halide contamination that can occur with precursors like chloroauric acid, making gold nitrate a suitable, though less common, choice for applications demanding the highest purity. d-nb.infoamericanelements.com The process is crucial for applications in electronics and catalysis where even trace impurities can significantly degrade performance.

Utilization in the Synthesis of Gold Nanomaterials

Gold(III) nitrate is an effective precursor for the synthesis of gold nanoparticles (AuNPs) through various bottom-up approaches. d-nb.inforesearchgate.netnih.gov Its use as a chloride-free gold source is a key advantage, preventing issues like the poisoning of active surfaces on the nanoparticles. d-nb.info Researchers have successfully prepared stable, water-based gold(III) nitrate precursors for use in methods like ultrasonic spray pyrolysis to produce monodispersed, spherical AuNPs. researchgate.netnih.gov The in situ formation of nitrate and nitrite (B80452) ions during such processes can also act as stabilizers for the resulting nanoparticles. researchgate.netnih.gov

Chemical Reduction Methods for Gold Nanoparticle Fabrication (e.g., Modified Turkevich Method, Sodium Borohydride (B1222165) Reduction)

Chemical reduction is a cornerstone of gold nanoparticle synthesis, involving the reduction of Au(III) ions to neutral gold atoms (Au⁰). While chloroauric acid is the most common precursor, gold(III) nitrate can be used as the source of Au(III) ions. d-nb.infodovepress.com

Modified Turkevich Method: The Turkevich method is a widely used technique for synthesizing spherical gold nanoparticles, typically in the 10-30 nm range. It traditionally involves the reduction of a gold salt by a weak reducing agent, most commonly trisodium (B8492382) citrate (B86180), which also serves as a capping agent to stabilize the nanoparticles. Modifications to the method, such as adjusting pH with a citrate buffer and optimizing mixing, can significantly improve the reproducibility and narrow the size distribution of the resulting nanoparticles. nih.gov Using gold(III) nitrate in a modified Turkevich synthesis provides a chloride-free route to these nanoparticles.

Sodium Borohydride Reduction: Sodium borohydride (NaBH₄) is a strong reducing agent capable of rapidly reducing Au(III) ions to Au⁰. wikipedia.orgnih.gov This rapid reduction leads to the quick nucleation and formation of small, often sub-5 nm, and uniformly sized gold nanoparticles. In this method, another chemical, such as trisodium citrate, typically acts as a stabilizing agent to prevent the nanoparticles from aggregating. nih.gov The use of gold(III) nitrate as the gold source in this method allows for the fabrication of very small, high-purity gold nanoparticles.

Green Synthesis Routes for Gold Nanoparticles Employing Biological Reductants

Green synthesis offers an eco-friendly and cost-effective alternative to conventional chemical methods for producing gold nanoparticles. dovepress.commdpi.com This approach utilizes biological entities such as plant extracts, bacteria, or fungi as both reducing and capping agents. dovepress.commdpi.com Biomolecules like proteins, enzymes (such as nitrate reductase), polysaccharides, and phenolic compounds present in these organisms facilitate the reduction of Au(III) ions to Au⁰. dovepress.comuplb.edu.ph The process is typically straightforward, involving the mixing of a gold salt solution with the biological extract. dovepress.com While most documented green synthesis methods use chloroauric acid, gold(III) nitrate can serve as the gold precursor, allowing for a completely "green" and chloride-free synthesis pathway. acs.org The resulting nanoparticles are inherently biocompatible due to the natural capping agents on their surface. mdpi.com

Seed-Mediated Growth Techniques for Anisotropic Gold Nanostructure Formation

The seed-mediated growth technique is a versatile method used to create anisotropic gold nanostructures, such as nanorods, nanocubes, and nanostars. This approach separates the nucleation and growth phases to achieve greater control over the final shape and size of the nanoparticles. acs.org

The process begins with the synthesis of small, uniform spherical gold "seeds," typically 1-4 nm in diameter, through the rapid reduction of a gold salt (like gold(III) nitrate) with a strong reducing agent such as sodium borohydride. wikipedia.org Subsequently, these seeds are introduced into a "growth solution" containing more gold salt, a weak reducing agent like ascorbic acid, and a surfactant, most commonly cetyltrimethylammonium bromide (CTAB). americanelements.com The surfactant forms a template around the seeds, and a co-reagent, often silver nitrate (AgNO₃), is used to direct the preferential deposition of gold atoms onto specific crystallographic facets of the seeds, leading to anisotropic growth. americanelements.com By varying the concentration of silver nitrate, the aspect ratio (length to width) of gold nanorods can be precisely tuned. americanelements.com

Table of Compounds

Reactivity and Transformation Pathways of Gold Iii Nitrate Species

Hydrolysis and Solvation Behavior in Aqueous and Non-Aqueous Media

Nitratoauric acid is a crystalline solid that readily hydrolyzes in water. wikipedia.orgnucleos.com In non-aqueous media, its behavior is dictated by the solvent. For instance, it is prepared by reacting gold(III) hydroxide (B78521) with concentrated nitric acid at elevated temperatures (100 °C). wikipedia.org Its solubility in concentrated nitric acid is temperature-dependent; it is insoluble at 0 °C but dissolves at 30 °C. wikipedia.orgnucleos.com The preparation of a stable Au(NO₃)₃ precursor solution for nanoparticle synthesis involves refluxing in nitric acid followed by neutralization with ammonium (B1175870) hydroxide to a pH of 6-7. researchgate.net This indicates that in aqueous systems, the speciation of gold(III) nitrate (B79036) is highly dependent on pH.

Oxidizing Properties and Redox Chemistry in Inorganic and Organic Systems

Gold(III) nitrate is characterized as a strong oxidizing agent, a property that makes it highly reactive. americanelements.com This reactivity is evident when mixed with hydrocarbons, with which it can form flammable mixtures. wikipedia.orgamericanelements.com The nitrate anion itself is a univalent polyatomic ion (NO₃⁻) that contributes to the oxidizing nature of the compound. americanelements.com

In inorganic systems, the redox chemistry is prominent. The reaction of finely divided gold powder with concentrated nitric acid at 80–100°C yields gold(III) nitrate, which is unstable and can decompose. The reduction of gold(III) complexes is a key transformation pathway. For example, gold(III) complexes can be reduced by thiol-containing species like glutathione, a reaction that typically proceeds rapidly to form highly stable gold(I) thiolate complexes. researchgate.net

In organic systems, gold(III) nitrate's oxidizing power is utilized in catalysis, such as in the oxidation of alcohols. americanelements.com The interaction with organic ligands often involves redox processes. Gold(III) complexes with nitrogen-donor ligands can be designed to enhance redox stability compared to their halide precursors. mdpi.com However, interactions with biological molecules containing thiol groups, such as the amino acid cysteine, often lead to the reduction of Au(III) to Au(I). researchgate.net

Ligand Exchange and Complexation Reactions

Mechanistic studies on gold(III) complexes, including those with nitrato ligands, reveal that ligand exchange and reductive elimination can proceed through several pathways. nih.govacs.org Heating of Au(III) complexes of the type [Au(CF₃)(Me)(X)(PR₃)], where X can be ONO₂, can lead to reductive elimination. nih.govum.es

Two primary mechanisms are generally considered for these transformations in square planar Au(III) complexes:

Dissociative Pathway: This involves the initial dissociation of a ligand (e.g., a phosphine) to form a three-coordinate intermediate. This intermediate then undergoes reductive elimination. The rate of this pathway is often inhibited by the presence of excess ligand. nih.govacs.orgresearchgate.net

SN2-type Pathway: This pathway involves the nucleophilic attack of a weakly coordinating anion or a neutral nucleophile at the carbon atom of a ligand bound to the gold center. nih.govum.esresearchgate.net

Computational and experimental studies suggest that the operative pathway depends significantly on the nature of the ligands involved. nih.govacs.org For complexes with weakly coordinating anions like nitrate, an SN2-type mechanism is a plausible route for reductive elimination. nih.govum.es Kinetic studies on various gold(III) complexes with nitrogen-donor ligands have consistently shown an associative mechanism for substitution reactions, characterized by the formation of a five-coordinate transition state. frontiersin.org

Gold(III) nitrate readily forms complexes with a variety of donor ligands.

Nitrogen-Containing Ligands: Dimethylgold(III) nitrate has been shown to react with numerous neutral, polydentate nitrogen-donor ligands—such as those containing pyridyl and pyrazolyl groups—to form stable complexes. utas.edu.aursc.org In these complexes, the gold(III) center typically adopts a cis-square-planar coordination geometry. rsc.org A well-known ammine complex, tetraaminegold(III) nitrate (Au(NH₃)₄(NO₃)₃), can be synthesized by adding ammonium nitrate to a solution of chloroauric acid. wikipedia.org The presence of nitrogen-donor ligands can stabilize the gold(III) oxidation state and influence the complex's biological activity. mdpi.comfrontiersin.org

Sulfur-Containing Species: The interaction of gold(III) complexes with sulfur-containing ligands, particularly thiols (R-SH) and thiolates (R-S⁻), is dominated by redox chemistry. Gold(III) is readily reduced by biologically relevant thiols like glutathione. researchgate.net These reactions are typically fast and result in the formation of more stable gold(I) thiolate complexes. researchgate.net This reactivity is a critical consideration in the development of gold-based therapeutic agents, as thiol-containing enzymes are common biological targets. researchgate.net

Mechanistic Studies of Ligand Substitution Kinetics in Gold(III) Nitrate Complexes

Thermal Decomposition Pathways and Associated Mechanistic Insights

The thermal decomposition of gold(III) nitrate species varies depending on the specific compound and conditions.

For nitratoauric acid trihydrate (HAu(NO₃)₄·3H₂O) , decomposition occurs in stages. It first loses water to become the monohydrate at 72°C. wikipedia.org Upon further heating to 203°C, it decomposes into auric oxide (Au₂O₃). wikipedia.orgwikipedia.org

Decomposition Data for Gold(III) Nitrate Species
CompoundDecomposition TemperatureProductsReference
Nitratoauric acid trihydrate (HAu(NO₃)₄·3H₂O)72 °CNitratoauric acid monohydrate wikipedia.org
Nitratoauric acid203 °CAuric oxide (Au₂O₃) wikipedia.orgwikipedia.org
Gold(III) nitrate (Au(NO₃)₃)480 - 800 °CGold (Au) d-nb.info
Gold(III) nitrate (Au(NO₃)₃) (general)High TemperatureAuric oxide (Au₂O₃), Nitrogen dioxide (NO₂), Oxygen (O₂)

Theoretical and Computational Investigations

Quantum Chemical Studies of Gold(III) Nitrate (B79036) and Related Compounds

Quantum chemical methods are fundamental to understanding the intrinsic properties of gold(III) nitrate. These calculations provide insights into the electron-level behavior that dictates the compound's structure, stability, and reactivity.

The bonding in gold(III) complexes, including those with nitrate ligands, has been a subject of detailed computational study. The interaction between the Au(III) center and its ligands is complex, involving a mix of electrostatic and covalent contributions.

Studies on Au(III) complexes with nitrogen-containing ligands have found that the Au–N coordinative bond has a higher electrostatic than covalent character. rsc.org The N-heterocycle ligands act as strong σ-electron donors but weak π-electron acceptors. rsc.org In the context of gold(III) nitrate, the bond is between gold and an oxygen atom of the nitrate group. In related structures, such as dichloro(ethylenediamine)gold(III) nitrate, weak Au⋯O(nitrate) contacts are observed, with bond distances around 2.999(5) Å. nih.gov While these are considered close contacts, they are not typically interpreted as significant bonding interactions. nih.gov Similarly, the Au–ONO₂ bond distance in a related complex, [Au(CF₃)(Me)(ONO₂)(PPh₃)], is 2.133(2) Å. nih.gov

Computational analysis of Au(III) intermediates provides further insight. The Lowest Unoccupied Molecular Orbital (LUMO) of a cationic tricoordinate intermediate, [Au(CF₃)(Me)(PPh₃)]⁺, is described as a σ* orbital primarily distributed along the Au–C bond, indicating that both the gold and carbon atoms can exhibit Lewis-acidic behavior. acs.org This electronic structure is crucial for understanding the reactivity of the complex. acs.org

Theoretical studies have been instrumental in mapping the potential decomposition pathways of gold(III) nitrate and its derivatives. Transition State Theory (TST) posits that reactions proceed through a high-energy intermediate state (the activated complex or transition state) between reactants and products. libretexts.orgwikipedia.org Computational models aim to identify these transition states and calculate the energy barriers associated with them.

The thermal decomposition of gold(III) nitrate precursors has been studied to understand the formation of gold nanoparticles. The process involves sublimation into stable molecular vapors, followed by decomposition into Au³⁺ cations and NO₃⁻ anions. d-nb.info The metal cation's ability to distort the nitrate ion influences the decomposition reaction, which ultimately leads to the reduction of Au³⁺ to elemental gold at high temperatures. d-nb.info A thermal analysis of a related compound, tetranitratogold(III) acid, revealed a five-step decomposition process that also culminates in elemental gold. researchgate.net

DFT calculations have been used to model the reductive elimination reactions from Au(III) complexes, which can proceed through different mechanisms. acs.orgresearchgate.net One proposed pathway involves the dissociation of a ligand, such as a phosphine (B1218219), to form a tricoordinate intermediate, which then undergoes reductive elimination. nih.govacs.org An alternative pathway is an SN2-type mechanism where a nucleophile attacks the metal-bound carbon atom. acs.orgresearchgate.net For the reductive elimination of methyl nitrate (MeONO₂) from a gold(III) complex, calculations suggest that the pathway involving the dissociation of the anionic ligand followed by a nucleophilic attack is the most likely. nih.gov

Energetic profile calculations are crucial for predicting the stability and preferred reaction pathways of gold(III) nitrate derivatives. By comparing the energies of reactants, intermediates, transition states, and products, chemists can determine the feasibility of a proposed mechanism.

DFT calculations modeling the reductive elimination from a gold(III) methyl complex, [Au(CF₃)(Me)(OTf)(PPh₃)], were used to compare different decomposition pathways. acs.org The free-energy profiles showed that the dissociation of the triflate (OTf⁻) ligand to form a cationic intermediate, [Au(CF₃)(Me)(PPh₃)]⁺, has a significantly higher energy barrier than the dissociation of the phosphine (PPh₃) ligand. acs.org However, the subsequent nucleophilic attack of the triflate anion on the methyl group (SN2 pathway) was found to be a viable, low-energy pathway for reductive elimination. acs.org

The stability of gold complexes is highly dependent on the nature of the ligands. The choice of ligands is critical for adjusting the reactivity and redox stability of gold(III) complexes for applications such as cancer therapy. researchgate.net The stability of gold nanoparticles functionalized with different ligands has also been assessed using DFT to calculate binding energies. mdpi.com For instance, studies on trimethoprim-based metal complexes functionalized with gold nanoparticles showed that the binding energies reflect the interaction strength and stability of the system. mdpi.com Deep learning models, trained on DFT-calculated formation energies, are also being developed to predict the stability of gold nanoclusters with various ligands and dopants, accelerating the discovery of new, stable structures. rsc.org

Reaction Mechanism Elucidation and Transition State Theory Applications (e.g., for decomposition pathways)

Density Functional Theory (DFT) Applications to Gold(III) Nitrate Systems

Density Functional Theory (DFT) has become a standard tool for investigating the properties of metal complexes and materials derived from them. It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications.

Once the structure is optimized, the vibrational frequencies can be calculated. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure and to assign the observed vibrational bands to specific atomic motions within the molecule. researchgate.net This combined experimental and theoretical approach provides a detailed understanding of the molecule's structure and bonding. researchgate.net For instance, DFT calculations have been successfully used to assign the vibrational spectra of various nitrate-containing complexes, such as microhydrated magnesium nitrate ions, by calculating both harmonic and anharmonic frequencies.

Gold nanoparticles (AuNPs) exhibit unique electronic and optical properties, most notably a strong surface plasmon resonance (SPR) in the visible range, which is highly dependent on their size, shape, and surrounding environment. acs.org DFT and time-dependent DFT (TD-DFT) are powerful methods for modeling these properties.

Theoretical studies have investigated the structural, optical, and electronic properties of gold nitrate using a DFT formalism. journalbji.com Such studies help to understand the fundamental characteristics that make gold nitrate a suitable precursor for synthesizing AuNPs for applications like photothermal therapy. journalbji.com

Computational models are used to simulate the optical absorption spectra of AuNPs of various shapes (e.g., octahedra, icosahedra) and sizes. acs.org These calculations show how the electronic structure, influenced by factors like the nanoparticle's charge state and the presence of ligands, determines the optical response. acs.orgacs.org The support material on which nanoparticles are placed also significantly influences their structural and electronic properties, which can be rationalized by analyzing the electronic structure of both the metal particles and the support. rsc.org Quantum chemical calculations have also been used to understand how the interaction between nanoparticles in a colloidal solution affects their electronic structure and optical properties. researchgate.net

Structural Optimization and Vibrational Spectroscopy Simulation

Computational Approaches to Gold(III) Complex Stability and Reactivity in Solution

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of gold(III) chemistry in solution. nih.govuio.no These theoretical approaches allow for the investigation of reaction mechanisms, stability, and reactivity of gold(III) complexes at an atomistic level, providing insights that are often difficult to obtain through experimental means alone. nih.gov The use of computational tools is crucial for comprehending the complete role of gold as a catalyst and for developing new, more stable, and reactive gold(III) compounds. nih.gov

The reactivity of gold(I) and gold(III) species is largely based on their properties as soft Lewis acids. nih.gov However, recent computational studies have helped to uncover new reactivity patterns, including dual gold activation and Au(I)/Au(III) catalytic cycles. nih.gov A significant number of current mechanistic studies, however, still employ computational methods that have been reported as inappropriate and dangerously inaccurate for gold chemistry, highlighting the importance of using benchmarked and appropriate theoretical models. nih.gov

Research Findings

Computational studies have provided significant insights into the stability of gold(III) complexes in solution. The choice of ligands is critical, and computational methods can predict how different ligands will affect the stability of the gold(III) center. mdpi.com Polydentate ligands with nitrogen, oxygen, or sulfur donor atoms are often used to enhance the stability of Au(III) compounds. mdpi.com For instance, DFT calculations have been used to study the stability of gold(III) complexes with P,N-donor ligands, revealing the strong coordination of the oxazoline (B21484) nitrogen to the gold(III) center. acs.orgdiva-portal.org

The instability of certain gold(III) complexes, such as those with nitrate ligands, is a key area of investigation. Gold(III) has a propensity for reduction, and the weak field nature of the nitrate ligand likely contributes to the instability of gold trinitrate. Computational studies can explore potential stabilization strategies, such as the selection of appropriate counterions or the use of stabilizing co-ligands.

Relativistic effects also play a crucial role in the stability of gold complexes, and computational models that incorporate these effects are essential for accurate predictions. acs.org For example, relativistic effects have been shown to enhance the stability of AuX₄⁻ complexes against elimination, while solvation effects tend to favor the lower oxidation state. acs.org

In the context of reactivity, DFT calculations have been employed to model reaction pathways, such as the reductive elimination from Au(III) complexes. acs.org These studies have revealed that the reaction mechanism can vary depending on the nature of the ligands, with some reactions proceeding through a classical dissociative pathway and others via an SN2-type mechanism. acs.org The computational investigation of the reductive elimination of MeOTf from a gold(III) complex, for example, involved comparing different pathways, including the initial dissociation of a ligand. acs.org

Furthermore, computational approaches have been used to study the hydrolysis of gold(III)-based anticancer drugs. nih.gov These studies, using DFT in combination with a solvation model, have elucidated the hydrolysis mechanisms and the subsequent interaction of the aquated complexes with biological molecules like amino acids. nih.gov The kinetic and thermodynamic parameters obtained from these calculations provide a deeper understanding of the behavior of these complexes under physiological conditions. nih.gov

The following table summarizes findings from various computational studies on the stability and reactivity of different gold(III) complexes in solution.

Compound/SystemComputational MethodKey Finding
AuX₄⁻ (X = F, Cl, Br, I) in aqueous solutionDFT (B3LYP), COSMO, D-COSMO-RSRelativistic effects enhance stability against X₂ elimination, while solvation favors the Au(I) state. acs.org
P,N-chelated Gold(III) complexesDFTAssessed the structure and reactivity, highlighting the strong coordination of the oxazoline nitrogen to gold(III). acs.orgdiva-portal.org
Gold(III) complexes with P,N-donor ligandsDFTExplored the mechanism of formation of the active catalyst and its role in organic transformations. diva-portal.org
Au(III) complexes with labile anionic ligandsDFT (B3LYP)Modeled reductive elimination pathways, comparing dissociative and SN2-type mechanisms. acs.org
[Au(DMDT)Cl₂] and [Au(damp)Cl₂] anticancer drugsDFT with CPCM solvation modelInvestigated hydrolysis mechanisms and interactions with cysteine and selenocysteine, revealing a preference for the selenium site. nih.gov

Advanced Research Applications Excluding Prohibited Elements

Catalytic Roles of Gold(III) Nitrate (B79036) and Derived Materials

The catalytic applications of gold compounds have expanded significantly, with gold(III) nitrate and materials derived from it playing notable roles in both homogeneous and heterogeneous catalysis.

Homogeneous gold(III) catalysts are recognized for their effectiveness in oxidation reactions that can proceed selectively at room temperature using oxygen or air. researchgate.net Gold(III) salts, functioning as soft and carbophilic Lewis acids, can activate unsaturated bonds toward nucleophilic attack. researchgate.net

In the realm of alcohol oxidation, gold-based catalysts are advantageous as they can facilitate high activities and selectivities under mild conditions, sometimes even without a solvent. nih.gov Research has explored the use of phosphine-stabilized gold clusters, such as Au₉(PPh₃)₈(NO₃)₃, for the oxidation of benzyl (B1604629) alcohol. rsc.org However, studies have indicated that the presence of nitrate anions (NO₃⁻) in these gold clusters can diminish the catalytic activity in this specific reaction. rsc.org The mechanism of such catalytic processes is complex, with studies on Au(III) complexes, including those with nitrate ligands, investigating the fundamental steps like reductive elimination to form new chemical bonds. nih.gov

Gold nanoparticles (AuNPs) exhibit significant catalytic properties, in contrast to the relative inertness of bulk gold. acs.org This enhanced activity is attributed to their high surface-area-to-volume ratio and unique electronic effects at the nanoscale. acs.org Supported AuNPs are particularly important in heterogeneous catalysis for a wide range of reactions, including selective oxidations. mdpi.com

Gold nanoparticles (AuNPs) have garnered considerable attention in the field of electrocatalysis due to their distinct electronic properties, high surface area, and biocompatibility. acs.org These characteristics make them effective in facilitating redox reactions, which is fundamental to their application in energy conversion and environmental sensing. acs.org The size, shape, and surface chemistry of the AuNPs can be tailored to enhance their performance in various electrochemical processes. acs.orgpku.edu.cn

For example, AuNPs have demonstrated good electrocatalytic activity for the oxidation of methanol. pku.edu.cn The enhanced surface area of AuNPs compared to bulk gold contributes significantly to their higher electrocatalytic activity. pku.edu.cn Atomically precise gold nanoclusters have also been studied for their unique properties in electrochemical catalysis, including the oxygen reduction reaction (ORR). rsc.org Furthermore, gold nanoparticles have been employed in the electrocatalytic conversion of nitrate waste into ammonia, a process that addresses both pollution control and the production of a valuable chemical. sciepublish.com

Gold nanoparticles exhibit unique optical properties, particularly localized surface plasmon resonance (LSPR), which is the collective oscillation of conduction electrons in resonance with incident light. mdpi.com This phenomenon leads to strong light absorption at specific wavelengths and is central to the photocatalytic activity of AuNPs. mdpi.comrsc.org When supported on materials like layered double hydroxides or hydroxyapatite, AuNPs can act as visible-light photocatalysts for the degradation of organic compounds or for selective oxidation reactions. mdpi.comrsc.org

The proposed photocatalytic mechanisms generally involve two main pathways:

Charge Transfer: Upon illumination, electron-hole pairs are generated. This can involve the excitation of the support material's bandgap, followed by charge transfer to the gold nanoparticles, or a plasmon-induced charge transfer from the gold to the support. mdpi.com This charge separation enhances the electronic coupling between the AuNPs and the support, potentially improving photocatalytic efficiency. mdpi.com

Near-Field Enhancement: The LSPR effect creates an intensified electromagnetic field near the nanoparticle's surface. qut.edu.au This "electric near-field enhancement" can accelerate reactions of adsorbed molecules. qut.edu.au

In the degradation of pollutants, molecular oxygen often acts as the oxidant, and the AuNPs serve as initiators and mediators of electron transfer. rsc.org The energy of the excited electrons in the AuNPs can be tuned by the wavelength of the incident light, allowing for control over the reduction ability of the photocatalyst. qut.edu.au

Heterogeneous Catalysis Utilizing Gold Nanoparticles Synthesized from Gold(III) Nitrate Precursors

Electrocatalytic Applications

Applications in Advanced Material Science and Nanotechnology

The distinct properties of gold and its nanomaterials make them highly valuable in material science and nanotechnology. Gold exhibits high electrical conductivity and resistance to corrosion, while gold nanoparticles possess unique optical and electronic features. acs.org

Gold's inherent properties, such as high electrical conductivity and resistance to tarnish, make it an ideal material for use in electronic components and high-precision connectors. acs.org At the nanoscale, gold nanoparticles (AuNPs) are notable for their outstanding electrical conductivity and are used as conductive additives in electronics. mdpi.com They can be integrated into materials to enhance electrical properties for optoelectronic applications. acs.orgmdpi.com

The precise placement of nanomaterials is critical for creating functional nano-electronic and photonic devices. ceric-eric.eu Techniques like DNA origami have been developed to position gold nanoparticles with very high precision, demonstrating the feasibility of assembling them into complex architectures. ceric-eric.eunih.gov This bottom-up self-assembly approach allows for the creation of numerous identical structures simultaneously. nih.gov The ability to synthesize AuNPs and integrate them into systems like nanocomposites or onto supports opens up applications in various electronic devices and sensors. acs.orgresearchgate.netfrontiersin.org

Exploration in Energy Storage Technologies (e.g., Supercapacitors)

The development of high-performance energy storage devices is a critical area of modern materials science. Gold-based nanostructures, often synthesized from gold nitrate precursors, are being explored for their potential in this domain. Three-dimensional gold structures, such as nanoporous gold, offer a combination of high surface area and excellent electrical conductivity, which are key attributes for electrodes in energy storage devices like batteries and supercapacitors. acs.org

Recent research has focused on creating micro-supercapacitors using porous gold interdigitated electrodes. nih.gov In one study, polyaniline was used as the active material on these porous gold structures. nih.gov This design significantly enhanced charge storage performance, with the porous gold-based symmetric micro-supercapacitors (P-SMSCs) showing a 187% increase in areal capacitance compared to conventional flat gold electrodes. nih.gov Another approach involves the electrodeposition of gold nanoparticles (AuNPs) onto electrochemically reduced graphene oxide (RGO). electrochemsci.org This RGO-AuNPs nanocomposite acts as an effective electrode material for pseudocapacitors, demonstrating high specific capacity and stability. electrochemsci.org The gold nanoparticles serve to expand the space between the RGO sheets, maintaining a large surface area for electrochemical capacitance to build on both sides of the graphene. electrochemsci.org

Performance of Gold-Based Micro-Supercapacitors

DeviceKey FeatureAreal CapacitancePeak Areal Energy DensityPeak Areal PowerCapacitance RetentionReference
Porous Au IDE-based Symmetric Micro-Supercapacitor (P-SMSC)Porous gold current collectors with Polyaniline active material60 mF/cm²5.44 μWh/cm²2778 μW/cm²81% after 1000 cycles nih.gov
RGO-AuNPs Nanocomposite ElectrodeElectrodeposited AuNPs on Reduced Graphene Oxide288 F/g (Specific Capacity)Not ReportedNot ReportedOutstanding stability electrochemsci.org

Photonic and Spintronic Applications of Gold-Based Nanostructures

Gold-based nanostructures are at the forefront of research in photonics and spintronics, fields that aim to use photons and electron spin, respectively, for information processing and data storage. acs.orgrsc.org The unique optical and electronic properties of gold nanoparticles (AuNPs), such as their tunable Localized Surface Plasmon Resonance (LSPR), make them highly suitable for these applications. acs.orgrsc.orgmeddocsonline.org

In photonics, gold nanostructures are engineered to manipulate light at the nanoscale. mdpi.com By controlling the size, shape, and arrangement of AuNPs, researchers can create materials with tailored optical responses for use in photonic devices for telecommunications and data storage. rsc.org Gold-based heterojunctions and alloys have also found novel applications in these domains. acs.org The ability of gold nanoparticles to generate high electromagnetic fields, a result of their plasmonic properties, provides a platform for excellent light-matter interactions, which is fundamental to nanophotonics. meddocsonline.org

Biomedical Applications of Gold Nanoparticles Derived from Gold(III) Nitrate (excluding drug delivery mechanisms, focusing on material design)

Gold nanoparticles (AuNPs) derived from precursors such as gold(III) nitrate (often via an intermediate like gold(III) chloride trihydrate) are extensively studied for biomedical applications due to gold's inertness and biocompatibility. americanelements.comresearchgate.netnih.gov The focus of material design is on controlling the synthesis to produce nanoparticles with specific sizes, shapes, and surface functionalities tailored for applications like medical imaging and diagnostics. researchgate.netmdpi.com

The synthesis process often involves the reduction of gold ions from a precursor solution. dovepress.com For instance, the reduction of gold(III) chloride trihydrate with sodium citrate (B86180) yields spherical gold cores, with sizes that can be controlled between 15 and 100 nm. researchgate.net The design of these nanoparticles extends to their surface functionalization. To ensure stability and biocompatibility in biological fluids, AuNPs are often coated with polymers like polyethylene (B3416737) glycol (PEG). researchgate.net This coating passivates the nanoparticle surface, preventing aggregation and non-specific interactions. researchgate.netnih.gov The size and shape of the AuNPs are critical design parameters as they determine the nanoparticles' unique optical properties, which are exploited in various imaging techniques. mdpi.com

Innovations in Analytical Chemistry and Chemical Sensing

Development of Gold Nanoparticle-Based Probes for Anion Detection (e.g., Nitrates in Water)

A significant innovation in analytical chemistry is the use of gold nanoparticle-based probes for the sensitive and selective detection of environmental pollutants, including anions like nitrates in water. researchgate.netbioline.org.br These sensor systems leverage the unique optical properties of AuNPs to provide a rapid, colorimetric readout. bioline.org.brnih.gov

One approach involves functionalizing AuNPs with a molecule that has a high affinity for the target anion. For the detection of nitrates, cysteamine-modified gold nanoparticles have been developed. bioline.org.br The thiol group of cysteamine (B1669678) binds strongly to the gold nanoparticle surface, while its exposed amine groups can interact with nitrate ions present in a water sample. bioline.org.br This interaction induces the aggregation of the nanoparticles, leading to a visible color change. bioline.org.br Another strategy employs AuNPs functionalized with Griess reaction reagents, where the presence of nitrite (B80452) (which can be formed from nitrate) facilitates the cross-coupling of the nanoparticle probes. nih.govacs.org

Examples of AuNP-Based Anion Sensors

Sensor DesignTarget AnionDetection PrincipleDetection LimitReference
Cysteamine-Modified AuNPsNitrate (NO₃⁻)Anion-induced aggregationVisible color change at 11 ppm bioline.org.br
AuNPs with Griess ReagentsNitrite (NO₂⁻) / Nitrate (NO₃⁻)Analyte-facilitated cross-couplingTriggers at EPA limit for drinking water nih.govacs.org
Chitosan-Stabilized AuNPs on rGONitrite (NO₂⁻)Analyte-induced aggregation0.1 µM scispace.com
Principles of Colorimetric Assay Design and Implementation

The design of colorimetric assays using gold nanoparticles is primarily based on controlling the aggregation state of the nanoparticles in solution. nih.gov The fundamental principle relies on the distance-dependent plasmonic properties of AuNPs. nih.govacs.org

Stable State: In the absence of the target analyte, the functionalized gold nanoparticles are well-dispersed and colloidally stable. shu.ac.uk This stability is achieved by introducing repulsive forces between the particles, often through surface charges or steric hindrance from capping agents. shu.ac.uk A suspension of dispersed, spherical AuNPs typically appears ruby-red in color. nih.govbioline.org.br

Aggregation State: When the target analyte is introduced, it interacts with the functionalizing molecules on the nanoparticle surfaces. bioline.org.br This interaction overcomes the repulsive forces, causing the nanoparticles to aggregate or form cross-linked networks. nih.govbioline.org.br

Colorimetric Signal: The aggregation of AuNPs causes a distinct color change from red to blue or gray. nih.govbioline.org.br This visual signal allows for a simple, rapid, and often instrument-free detection of the target analyte. nih.gov The assay can be designed to trigger a color change at a specific concentration threshold, making it useful for on-site monitoring. nih.govacs.org

Spectroscopic Characterization of Sensing Interactions (e.g., UV-Vis, Plasmonic Properties)

The color changes observed in these assays are quantified and characterized using spectroscopic techniques, most commonly UV-Visible (UV-Vis) spectroscopy. diva-portal.orgresearchgate.netamericanpharmaceuticalreview.com This method probes the plasmonic properties of the gold nanoparticles. spectroscopyeurope.com

Localized Surface Plasmon Resonance (LSPR): Gold nanoparticles exhibit a phenomenon called Localized Surface Plasmon Resonance (LSPR), which is the coherent oscillation of conduction electrons on the nanoparticle surface when excited by light of a specific wavelength. spectroscopyeurope.com This results in strong light absorption and scattering. For well-dispersed, spherical AuNPs (around 15-20 nm), the LSPR manifests as a distinct, sharp absorption peak in the UV-Vis spectrum at approximately 520-530 nm, which is responsible for their red color. researchgate.netacs.org

Spectroscopic Shift upon Aggregation: When the nanoparticles aggregate due to interaction with the target analyte, the plasmon resonances of adjacent particles couple together. spectroscopyeurope.com This plasmon coupling causes a significant change in the UV-Vis absorption spectrum. diva-portal.org The single LSPR peak broadens and shifts to longer wavelengths (a red-shift). diva-portal.orgspectroscopyeurope.com This spectral shift corresponds directly to the color change from red to blue/purple, as the solution begins to absorb light more strongly in the longer wavelength (red) part of the visible spectrum. researchgate.net By monitoring the changes in the LSPR peak position and intensity, the concentration of the analyte can be quantitatively determined. scispace.comresearchgate.net

Functionalization Strategies for Enhancing Sensor Selectivity and Sensitivity

The efficacy of gold nanoparticle (AuNP)-based sensors is significantly enhanced through surface functionalization, a process that modifies the nanoparticle surface with specific organic or biological ligands. nih.gov This tailored modification allows for improved affinity and selectivity towards target analytes. acs.org

A primary strategy involves the use of thiol-containing molecules, which form strong gold-sulfur bonds, leading to stable, functionalized nanoparticles. nih.gov For instance, thiol monolayers designed with specific functional groups, such as a urea (B33335) motif, have been shown to impart greater sensitivity and selectivity for detecting volatile organic compounds (VOCs) like acetone, even in high humidity conditions. rsc.org The functionalization can be tuned by controlling reaction conditions such as temperature and the ratio of gold to thiol, which also allows for control over the nanoparticle size. nih.gov

Other functionalization agents include:

Polymers: Polymer-stabilized AuNPs can be designed to respond to specific stimuli. For example, AuNPs functionalized with thermoresponsive copolymers have been used for the colorimetric sensing of thiol compounds. acs.org

Peptides: Pentapeptide-functionalized AuNPs have demonstrated the ability to detect aluminum ions (Al³⁺) through the affinity of the peptide's carboxylic group for the ion, inducing nanoparticle aggregation and a corresponding color change. acs.org

DNA: DNA-functionalized AuNPs are employed for the highly selective detection of ions like mercury (Hg²⁺), based on the specific coordination chemistry between thymidine (B127349) and the metal ion. nih.gov

These strategies leverage the principle that the binding of a target analyte to the functionalized AuNP surface can alter the nanoparticle's physicochemical properties, such as their surface plasmon resonance, generating a detectable signal. nih.gov The aggregation or disaggregation of AuNPs, induced by the target analyte, often results in a visible color change, forming the basis of colorimetric sensors. acs.orgnih.gov

Table 1: Functionalization Strategies for Gold Nanoparticle-Based Sensors To view the data, click on the table and select "Explore" to access the interactive features.

Functionalizing Agent Target Analyte Sensing Principle Reference
Urea-Thiol Ligand Acetone (VOC) Chemiresistance Change rsc.org
Thermoresponsive Copolymers Thiol Compounds Colorimetric (Aggregation) acs.org
Pentapeptide (CALNN) Aluminum Ions (Al³⁺) Colorimetric (Aggregation) acs.org
DNA (Thiolated) Mercury Ions (Hg²⁺) Melting Temperature Change nih.gov
Cysteamine Glyphosate Colorimetric nih.gov
6-aza-2-thiothymine Pencycuron Colorimetric (Aggregation) nih.gov

Application in Environmental Monitoring Methodologies (focus on chemical detection)

Gold nanoparticle-based sensors are increasingly applied in environmental monitoring for the rapid and sensitive detection of various chemical pollutants. mdpi.com Their high surface-area-to-volume ratio and unique optical properties make them ideal for creating sensors capable of detecting contaminants at very low concentrations. nih.govtandfonline.com

One of the most common applications is in the colorimetric detection of pollutants. For example, functionalized AuNPs have been developed to detect pesticides like deltamethrin (B41696) and glyphosate. nih.gov The principle often involves the analyte inducing the aggregation of the AuNPs, which causes a shift in their surface plasmon resonance and a visible color change from red to blue. nih.gov

Electrochemical sensors utilizing gold-carbon nanocomposites have also been developed for the effective monitoring of emerging chemical contaminants. mdpi.com These sensors benefit from the catalytic properties and high effective surface area of AuNPs, which enhance the electrochemical signal. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that leverages gold nanosubstrates for environmental detection. A SERS method using a gold-coated silicon material has been successfully evaluated for the quantitative detection of nitrate in water and wastewater. nih.gov This method demonstrated a significant enhancement of the Raman signal, allowing for a detection limit of approximately 0.5 mg/L for nitrate. nih.gov While phosphate (B84403) was identified as a major interfering anion, the method's accuracy was comparable to ion chromatography for wastewater samples. nih.gov

Table 2: Gold Nanoparticle-Based Sensors for Environmental Pollutants To view the data, click on the table and select "Explore" to access the interactive features.

Detection Method Target Pollutant Key Finding Reference
Colorimetry Deltamethrin Detection via probe-induced aggregation nih.gov
Colorimetry Glyphosate Detection using cysteamine-modified AuNPs nih.gov
Colorimetry Pencycuron Detection via hydrogen bonding and other interactions nih.gov
SERS Nitrate Detection limit of ~0.5 mg/L in water nih.gov
Colorimetry Pymetrozine Detection via pymetrozine-induced aggregation of melamine-AuNPs nih.gov

Bioinorganic Chemistry of Gold(III) Complexes (focus on fundamental chemical interactions, not physiological outcomes)

The bioinorganic chemistry of gold(III) complexes is a field of significant interest, largely due to their structural similarities to cisplatin (B142131), a well-known platinum-based anticancer drug. frontiersin.orgnih.gov Research in this area focuses on understanding the fundamental chemical interactions of these complexes with biologically relevant molecules and the principles that govern their stability in aqueous environments.

Investigation of Gold(III) Complex Interactions with Model Biologically Relevant Molecules (e.g., DNA, Bovine Serum Albumin)

The interaction of gold(III) complexes with biomolecules like DNA and proteins is a key area of study. Unlike platinum(II) complexes such as cisplatin which directly bind to DNA, some gold(III) complexes exhibit weaker interactions or modify the DNA double helix indirectly. rsc.org The nature and strength of these interactions are highly dependent on the ligands coordinated to the gold(III) center. frontiersin.org

Studies have been conducted on the interactions between gold(III) complexes and model proteins like bovine serum albumin (BSA). rsc.org Fluorescence spectroscopy is a common technique used to probe these interactions, revealing the formation of BSA-gold(III) adducts. frontiersin.org The binding constants for these interactions have been determined for various gold(III) complexes, typically falling in the range of 10⁴ to 10⁵ M⁻¹. frontiersin.org For instance, weak metal-protein interactions were observed for complexes like [Au(ethylenediamine)₂]³⁺, while tight adducts were formed with complexes such as [Au(diethylenetriamine)Cl]²⁺, likely through coordination with surface histidine residues on the protein. researchgate.net

The interaction with DNA has also been quantified, with binding constants generally in the range of 10³ to 10⁴ M⁻¹, as determined by UV-Vis and fluorescence spectroscopy. frontiersin.org These studies provide insight into the potential mechanisms by which these complexes might exert biological effects, focusing on the fundamental chemical bonding and structural changes that occur upon interaction.

Table 3: Interaction Parameters of Gold(III) Complexes with Biomolecules To view the data, click on the table and select "Explore" to access the interactive features.

Gold(III) Complex Type Biomolecule Interaction Finding Binding Constant Range (M⁻¹) Reference
Nitrogen-donor ligand complexes DNA Good possibility for interaction 10³ - 10⁴ frontiersin.org
Nitrogen-donor ligand complexes BSA Formation of BSA-gold(III) compound confirmed 10⁴ - 10⁵ frontiersin.org
[Au(ethylenediamine)₂]³⁺ BSA Weak metal-protein interactions Not specified researchgate.net
[Au(diethylenetriamine)Cl]²⁺ BSA Tight metal-protein adduct formation Not specified researchgate.net

Design Principles for Stabilizing Gold(III) Ions with Biomimetic Ligands in Aqueous Environments

A significant challenge in the development of gold(III)-based compounds is their inherent instability in aqueous solutions, particularly under physiological conditions where they are prone to reduction to Au(I) or Au(0). rsc.orgresearchgate.net Therefore, a primary design principle is the selection of appropriate ligands to stabilize the Au(III) oxidation state. researchgate.net

Gold(III) is a "hard" Lewis acid and thus prefers to bind with "hard" donor atoms like nitrogen and oxygen. rsc.org Consequently, nitrogen-donor ligands, including pyridine, bipyridine, terpyridine, and phenanthroline, have been successfully used to create stable mononuclear and dinuclear gold(III) complexes. frontiersin.orgrsc.org Pincer-type ligands, which are multidentate ligands that bind to the metal center in a pincer-like fashion, have also proven effective in stabilizing gold(III). nih.gov For example, a tridentate (P^N^C) ligand has been used to synthesize remarkably stable gold(III) complexes, including hydroxo and formate (B1220265) species. nih.govacs.org

Biomimetic ligands, which are synthetic ligands designed to mimic natural biological molecules, offer another promising strategy. Hydrazones derived from pyridoxal-5-phosphate (a B6 vitamer) are an example of such ligands. mdpi.com These compounds are effective chelating agents for Au³⁺ ions, and their complexation with gold(III) has been studied in aqueous solutions. mdpi.com The resulting complexes show considerable stability at physiological pH. mdpi.com The use of biomolecules themselves, such as those found in plant extracts, can also serve a dual role as both reducing and stabilizing agents in the synthesis of gold nanoparticles from gold(III) precursors. scispace.com

Table 4: Ligand Types for Stabilizing Gold(III) Ions To view the data, click on the table and select "Explore" to access the interactive features.

Ligand Class Specific Examples Rationale for Stabilization Reference
Nitrogen-donor Ligands Pyridine, Bipyridine, Terpyridine Strong binding affinity for the "hard" Au(III) ion rsc.org
Pincer Ligands (P^N^C) ligands Chelate effect and specific geometric constraints nih.govacs.org
Biomimetic Ligands Pyridoxal 5'-phosphate-derived hydrazones Strong metal-chelating properties and biological compatibility mdpi.com
Phytochemicals Polyphenols, Flavonoids (from plant extracts) Act as both reducing and capping/stabilizing agents for AuNPs scispace.com

Future Directions and Emerging Research Avenues

Development of Novel Gold(III) Nitrate (B79036) Precursors for Tailored Nanostructure Synthesis and Functionalization

The synthesis of gold nanoparticles (AuNPs) with precisely controlled size, shape, and surface properties is a cornerstone of modern nanotechnology. The choice of the gold precursor is critical in determining the final characteristics of the nanostructures. While chloroauric acid (HAuCl₄) is a commonly used precursor, it can introduce chloride ion contamination, which may poison the active surfaces of the resulting nanoparticles. d-nb.info Gold(III) nitrate-based precursors offer a chloride-free alternative, opening avenues for creating AuNPs with enhanced purity and functionality. d-nb.info

A significant challenge has been the poor solubility and stability of simple gold(III) nitrate in common solvents. d-nb.info Recent research has focused on developing stable, water-based gold(III) nitrate precursors. For instance, a successful method involves dissolving gold(III) hydroxide (B78521) in concentrated nitric acid to form a soluble and chemically stable precursor solution. d-nb.infowikipedia.org This approach was effectively used in an ultrasonic spray pyrolysis (USP) process to generate AuNPs, demonstrating a scalable method for continuous production. d-nb.info

Future research is aimed at expanding the library of gold(III) nitrate precursors. This includes the synthesis of novel nitratoaurate complexes and ligand-assisted compounds that offer greater control over the reduction kinetics and subsequent nanoparticle growth. The goal is to develop a suite of precursors that can be selected to tailor the synthesis of specific nanostructures, such as nanorods, nanocages, or branched nanoparticles, for targeted applications in catalysis, biomedicine, and electronics. chemicalbook.commdpi.com

Table 1: Comparison of Gold Precursors for Nanoparticle Synthesis

Feature Chloroauric Acid (HAuCl₄) Gold(III) Nitrate (Au(NO₃)₃) Based Precursors
Commonality Widely used, highly soluble in water. d-nb.info Chloride-free, promising for high-purity AuNPs. d-nb.info
Key Challenge Can lead to chloride contamination, affecting catalytic activity. d-nb.info Historically poor solubility and stability. d-nb.info
Recent Advances N/A Development of stable, water-based solutions for methods like USP. d-nb.info

| Future Goal | N/A | Creation of diverse precursors for precise control over nanostructure morphology. |

Advanced Spectroscopic and Microscopic Characterization Techniques for Gold(III) Nitrate Systems and Their Derivatives

A deep understanding of the formation, structure, and properties of gold(III) nitrate-derived materials, especially nanoparticles, relies on the application of advanced characterization techniques. Standard methods such as Transmission Electron Microscopy (TEM) for imaging nanoparticle morphology, Dynamic Light Scattering (DLS) for size distribution analysis, and UV-Visible Spectroscopy to observe the Localized Surface Plasmon Resonance (LSPR) are routinely employed. d-nb.inforsc.org

However, to gain more detailed insights, emerging and more sophisticated techniques are required. The future of characterization in this field will increasingly involve:

Single Particle Inductively Coupled Plasma Mass Spectrometry (spICP-MS): This powerful technique allows for the detection and characterization of individual nanoparticles in a suspension. It can provide information on particle size, size distribution, and concentration at very low levels, which is crucial for understanding the nucleation and growth mechanisms in syntheses using gold(III) nitrate precursors.

Electron Microscopy with Advanced Capabilities: High-resolution TEM (HR-TEM) combined with Selected Area Electron Diffraction (SAED) can reveal the crystalline structure and faceting of individual nanoparticles. d-nb.info Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) enables elemental mapping to confirm the purity of the gold nanostructures and the absence of contaminants. d-nb.info

Field-Flow Fractionation (FFF): Techniques like Asymmetric Flow Field-Flow Fractionation (AF4), when coupled with detectors such as Multi-Angle Light Scattering (MALS), can separate nanoparticles by size with high resolution. This is particularly valuable for complex samples containing a wide distribution of particle sizes or aggregates, providing more accurate data than DLS alone.

These advanced methods will be instrumental in correlating the specific properties of novel gold(III) nitrate precursors with the precise characteristics of the resulting nanomaterials, thereby enabling a more rational design approach.

Computational Design and Predictive Modeling for Gold(III) Nitrate Reactivity and Applications

Computational chemistry and modeling are poised to play a transformative role in the study of gold(III) nitrate systems. The high reactivity and instability of simple gold(III) nitrate make experimental characterization challenging. Computational tools can provide insights into the structure, stability, and reaction mechanisms of these elusive species.

Future research directions in this area include:

Predicting Precursor Stability and Reactivity: Quantum mechanical calculations can be used to model the electronic structure of different gold(III) nitrate complexes. This can help predict their relative stabilities and their decomposition pathways under various conditions, guiding the experimental design of new, more robust precursors.

Modeling Nanoparticle Formation: Simulating the nucleation and growth of gold nanoparticles from nitrate precursors can elucidate the kinetic and thermodynamic factors that control the final size and shape. nih.govmdpi.com By understanding how precursor molecules, ligands, and reducing agents interact at the atomic level, researchers can develop predictive models to guide the synthesis of tailored nanostructures.

Designing Catalytic Sites: For applications in catalysis, computational models can be used to simulate the interaction of reactant molecules with the surfaces of gold nanoparticles. frontiersin.org This can help identify the most active catalytic sites and understand the reaction mechanisms, accelerating the discovery of more efficient gold-based catalysts for reactions such as alcohol oxidation and CO oxidation. frontiersin.orgresearchgate.net

By integrating computational modeling with experimental work, a deeper, more fundamental understanding of gold(III) nitrate chemistry can be achieved, leading to a more rational and efficient development of new materials and applications.

Interdisciplinary Research Integrating Gold(III) Nitrate Chemistry with Emerging Fields in Materials Science and Environmental Chemistry

The unique properties of materials derived from gold(III) nitrate precursors position them at the intersection of several scientific disciplines. Fostering interdisciplinary research is key to unlocking their full potential.

Advanced Materials Science: The chloride-free gold nanoparticles synthesized from nitrate precursors are ideal candidates for applications in electronics and photonics, where purity is paramount. d-nb.info Collaborative research between chemists and materials scientists can lead to the development of novel sensors, conductive inks, and components for optical devices. The use of these nanoparticles in creating composite materials with unique properties is another promising avenue.

Environmental Chemistry and Remediation: Supported gold nanoparticles are known to be effective catalysts for various environmental applications. frontiersin.org Research integrating gold(III) nitrate chemistry with environmental science could focus on developing highly active and stable catalysts for water purification (e.g., reduction of nitrophenols) and air purification (e.g., catalytic oxidation of volatile organic compounds).

Biomedical Applications: The biocompatibility of gold nanoparticles makes them suitable for drug delivery, bio-imaging, and photothermal therapy. mdpi.com Synthesizing these nanoparticles from nitrate precursors could offer advantages in terms of purity and surface chemistry for functionalization with biomolecules like peptides and antibodies. d-nb.info This requires close collaboration between chemists, biologists, and medical researchers.

By breaking down traditional disciplinary silos, the scientific community can leverage the distinct advantages of gold(III) nitrate chemistry to address complex challenges in materials science, environmental protection, and medicine.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Gold Trinitrate in laboratory settings?

  • Methodological Answer : Synthesis should follow strict reproducibility guidelines. Begin by referencing established procedures for nitrate coordination in gold complexes, such as controlled reaction conditions (temperature, solvent purity, stoichiometric ratios). Purification via recrystallization or column chromatography is critical, with characterization using techniques like NMR, XRD, or mass spectrometry. Validate results against prior literature, ensuring alignment with published spectral data .

Q. How can spectroscopic methods (e.g., XRD, FTIR) be optimized to characterize this compound’s structural properties?

  • Methodological Answer : Use XRD to confirm crystallinity and unit cell parameters, comparing results to computational models (e.g., CIF files). FTIR should focus on nitrate vibrational modes (e.g., asymmetric stretching at ~1380 cm⁻¹). Calibrate instruments using reference standards (e.g., KBr pellets for FTIR) and document baseline corrections. Cross-validate with elemental analysis to ensure stoichiometric accuracy .

Q. What are the key considerations for designing initial reactivity experiments with this compound?

  • Methodological Answer : Start with controlled small-scale reactions to assess stability under varying pH, temperature, and solvent conditions. Use kinetic studies (UV-Vis spectroscopy) to monitor decomposition pathways. Include negative controls (e.g., inert atmosphere trials) to isolate environmental effects. Document raw data and uncertainties (e.g., error bars for triplicate runs) .

Advanced Research Questions

Q. How can contradictions in reported catalytic activities of this compound across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis using a "gold set" of high-impact studies . Compare experimental variables (e.g., precursor purity, reaction scale) and normalize data using shared benchmarks (e.g., turnover frequency). Apply multivariate regression to identify confounding factors. Replicate critical experiments under standardized conditions, publishing raw datasets for peer validation .

Q. What computational models best predict this compound’s reactivity under non-ambient conditions?

  • Methodological Answer : Use density functional theory (DFT) to model electronic structures and reaction pathways. Validate with molecular dynamics (MD) simulations for solvation effects. Cross-check predictions against experimental kinetic data (e.g., Arrhenius plots). Address discrepancies by refining basis sets or incorporating entropy corrections. Publish code and parameters for reproducibility .

Q. How can reproducibility challenges in this compound synthesis be addressed across laboratories?

  • Methodological Answer : Develop a collaborative framework with shared protocols (e.g., detailed SOPs in supplementary materials). Use certified reference materials (CRMs) for calibration. Implement round-robin testing across labs, statistically analyzing inter-lab variability (e.g., ANOVA). Document instrument-specific nuances (e.g., spectrometer resolution) in metadata .

Q. What methodologies enable the integration of this compound into multi-disciplinary research (e.g., photodynamic therapy or nanoelectronics)?

  • Methodological Answer : Adopt iterative design-test-refine cycles. For photodynamic applications, quantify singlet oxygen yield using fluorescence probes; for electronics, measure conductivity via four-point probe methods. Collaborate with domain experts to align characterization techniques (e.g., TEM for nanoparticle size distribution). Publish interdisciplinary datasets in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.